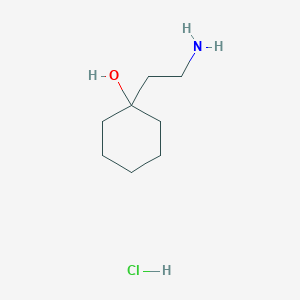

1-(2-Aminoethyl)cyclohexanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-aminoethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-7-6-8(10)4-2-1-3-5-8;/h10H,1-7,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKCQOILYCSQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155856-37-2 | |

| Record name | 1-(2-aminoethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 1-(2-Aminoethyl)cyclohexanol Scaffold: From SNRI Blockbusters to Next-Gen Therapeutics

Executive Summary

The 1-(2-aminoethyl)cyclohexanol motif represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophore for the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) class of antidepressants.[1] This scaffold, characterized by a geminal substitution pattern on a saturated cyclohexane ring, provides a rigidified spatial arrangement that optimizes binding to monoamine transporters.

While best known as the core of Venlafaxine and Desvenlafaxine , recent structural activity relationship (SAR) studies have expanded its utility into antimicrobial agents, antituberculars, and silicon-based bioisosteres ("sila-analogs"). This guide analyzes the chemical architecture, synthesis, and therapeutic evolution of this scaffold, providing actionable insights for future derivative design.

Structural Biology & Pharmacophore Analysis

The success of the 1-(2-aminoethyl)cyclohexanol scaffold lies in its ability to lock the ethylamine side chain into a bioactive conformation.

The Gem-Disubstituted Constraint

Unlike flexible phenethylamine derivatives, the cyclohexanol ring introduces a gem-disubstituent effect at the C1 position. This steric bulk:

-

Restricts Rotation: Limits the conformational freedom of the ethylamine chain, reducing the entropic penalty upon binding to the transporter.

-

Hydroxyl Interaction: The tertiary hydroxyl group acts as a critical Hydrogen Bond Donor (HBD) within the orthosteric binding site of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Stereochemical Significance

The scaffold possesses a chiral center at the C1 position of the ethyl chain (in substituted derivatives like Venlafaxine).

-

(S)-Enantiomer: Generally exhibits higher selectivity for SERT.

-

(R)-Enantiomer: Often displays balanced SERT/NET inhibition or NET preference.

-

Clinical Note: Venlafaxine is marketed as a racemate, leveraging the synergistic effect of both enantiomers to achieve broad-spectrum monoamine modulation.

Medicinal Chemistry & SAR

The Structure-Activity Relationship (SAR) of this class is defined by three distinct vectors: the Aryl Ring, the Amine Terminus, and the Cyclohexyl Core.

SAR Visualization

The following diagram illustrates the critical modification zones and their impact on pharmacological affinity.

Figure 1: SAR Map of the 1-(2-Aminoethyl)cyclohexanol scaffold highlighting key substitution vectors.

Key Binding Data (Human Transporters)

| Compound | Substituent (Aryl) | Amine | hSERT | hNET | Selectivity (NET/SERT) |

| Venlafaxine | 4-Methoxy | 82 | 2480 | ~30x (SERT pref.) | |

| Desvenlafaxine | 4-Hydroxy | 40 | 558 | ~14x (SERT pref.) | |

| Sila-Venlafaxine | 4-Methoxy | Var.[2] | High | Increased NET affinity |

Data aggregated from standard medicinal chemistry literature.

Synthesis Protocols

The synthesis of 1-(2-aminoethyl)cyclohexanol derivatives typically proceeds via the condensation of cyclohexanone with an aryl-acetonitrile or amide anion. Below is the optimized industrial route for Venlafaxine, which serves as the template for this class.

Protocol: Synthesis of Venlafaxine Hydrochloride

Reaction Class: Nucleophilic Addition / Reduction Yield Target: 60-75% overall

Step 1: Condensation (Formation of the Cyclohexanol Core)

-

Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Cyclohexanone (1.2 eq), Butyl Lithium (BuLi) or LDA (1.1 eq).

-

Solvent: Anhydrous THF.

-

Conditions:

C under -

Procedure:

-

Cool THF solution of 4-methoxyphenylacetonitrile to

C. -

Add BuLi dropwise over 30 mins (maintain temp <

C). -

Stir for 1 hour to generate the carbanion.

-

Add Cyclohexanone dropwise.

-

Allow to warm to RT and quench with saturated

. -

Product: 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

-

Step 2: Methylation & Reduction

Note: Alternative routes perform methylation before or after reduction. The Clarke-Eschweiler method is common for final N-methylation.

-

Reduction: Hydrogenation of the nitrile using Raney Nickel or

to yield the primary amine. -

N-Methylation: Reflux the primary amine with Formic Acid/Formaldehyde (Eschweiler-Clarke reaction).

-

Temp:

C for 12 hours. -

Workup: Basify with NaOH, extract with Ethyl Acetate.

-

-

Salt Formation: Dissolve free base in Isopropanol, add concentrated HCl. Crystallize the hydrochloride salt.

Mechanism of Action & Pharmacology[3]

The therapeutic efficacy of these derivatives stems from their dual inhibition of monoamine reuptake.

Synaptic Signaling Pathway

The diagram below details the inhibition mechanism at the presynaptic neuron.

Figure 2: Mechanism of Action showing blockade of SERT and NET transporters, leading to increased synaptic concentrations of Serotonin (5-HT) and Norepinephrine (NE).

Pharmacokinetics & Metabolism[4]

Understanding the metabolic fate of the 1-(2-aminoethyl)cyclohexanol scaffold is crucial for optimizing half-life and reducing inter-patient variability.

The CYP2D6 Bottleneck

Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP2D6 .

-

Substrate: Venlafaxine (Pro-drug/Active).

-

Reaction: O-Demethylation.

-

Product: Desvenlafaxine (O-desmethylvenlafaxine).

Clinical Implication: Patients who are CYP2D6 "poor metabolizers" exhibit higher plasma concentrations of Venlafaxine and lower concentrations of Desvenlafaxine. However, since both compounds are equipotent at SERT (though Desvenlafaxine is more potent at NET), the overall clinical efficacy remains robust, though side effect profiles may shift.

Metabolic Pathway Diagram

Figure 3: Metabolic pathway of Venlafaxine illustrating the conversion to its major active metabolite.

Emerging Therapeutic Frontiers

Beyond depression and anxiety, the 1-(2-aminoethyl)cyclohexanol scaffold is being repurposed in novel chemical space.

Antimicrobial & Antitubercular Agents

Recent studies have derivatized the aminoethyl side chain into Schiff bases and Thiazolidinones .

-

Modification: Condensation of the primary amine precursor with aromatic aldehydes.

-

Activity: Several derivatives have shown potent activity against Mycobacterium tuberculosis (H37Rv strain), outperforming standard antibiotics in vitro.[3] The cyclohexanol ring provides lipophilicity essential for penetrating the mycobacterial cell wall.

Sila-Analogs (Silicon Switching)

Replacing the quaternary carbon (C1) of the cyclohexyl ring with Silicon (Si) creates "Sila-venlafaxine".

-

Effect: Silicon has a longer bond length and different lipophilicity profile compared to carbon.

-

Result: Sila-venlafaxine derivatives often show altered selectivity ratios, potentially reducing side effects associated with off-target binding while maintaining SNRI efficacy.

References

-

Yardley, J. P., et al. (1990).[4] "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity." Journal of Medicinal Chemistry. Link

-

Muth, E. A., et al. (1986). "Biochemical, neurophysiological, and behavioral effects of wy-45,030, a bicyclic derivative of venlafaxine." Drug Development Research. Link

-

Mahyavanshi, V., et al. (2024). "Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents." International Journal of Drug Design and Discovery.[2] Link

-

Daublain, P., et al. (2006). "Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine."[1] ChemInform. Link

-

Holliday, S. M., & Benfield, P. (1995). "Venlafaxine: A review of its pharmacology and therapeutic potential in depression." Drugs. Link

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(2-Aminoethyl)cyclohexanol HCl

The following technical guide details the physicochemical characteristics and drug design utility of 1-(2-Aminoethyl)cyclohexanol HCl . This document treats the molecule not merely as a chemical intermediate, but as a high-value spiro-cyclic scaffold and bioisostere used to restrict conformational freedom in fragment-based drug discovery (FBDD).

Classification: Pharmacophore Scaffold / Gem-Disubstituted Fragment Primary Application: CNS Ligand Design & Conformational Restriction (Thorpe-Ingold Effect)

Executive Summary & Structural Logic

1-(2-Aminoethyl)cyclohexanol HCl represents a "privileged structure" in medicinal chemistry. Its core value lies in the geminal disubstitution at the C1 position of the cyclohexane ring. Unlike linear amino alcohols, the bulky cyclohexane ring exerts a steric pressure known as the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .

This steric bulk restricts the rotation of the ethylamine side chain, forcing the amine (H-bond donor) and the hydroxyl group (H-bond donor/acceptor) into a pre-organized conformation that often mimics the transition state of enzyme substrates or the bioactive conformation of receptor ligands (e.g., NMDA, Sigma-1, or Serotonin transporters).

Structural Specifications

| Feature | Specification | Drug Design Implication |

| CAS (Free Base) | 39884-50-9 | Reference ID for scaffold sourcing. |

| Formula | C₈H₁₇NO[1] · HCl | Low MW (<200 Da) ideal for Fragment-Based Drug Discovery. |

| MW | 179.69 g/mol (Salt) | High "Ligand Efficiency" (LE) potential. |

| Stereochemistry | Achiral (Symmetric) | Simplifies synthesis; no enantiomeric separation required. |

| Core Motif | Gem-disubstituted Cyclohexane | Rigidifies the C-C bond, reducing entropic penalty upon binding. |

Physicochemical Parameters (The "Rule of 5" Profile)

The following data synthesizes predicted values and experimental ranges typical for this class of gamma-amino alcohols.

Ionization (pKa)

-

Amine pKa (Basic): 9.8 – 10.2

-

Mechanism:[2] The primary amine is protonated at physiological pH (7.4). The slightly lower pKa compared to cyclohexylamine (10.6) is due to the inductive electron-withdrawing effect (-I) of the hydroxyl group two carbons away.

-

-

Alcohol pKa (Acidic): ~16.0

-

Relevance: The tertiary alcohol remains neutral under all physiological conditions.

-

Lipophilicity (LogP / LogD)

-

LogP (Free Base): 1.1 ± 0.2

-

The cyclohexane ring provides a lipophilic anchor (LogP ~3), while the polar amine and hydroxyl groups sharply reduce the global LogP.

-

-

LogD (pH 7.4): -1.5 to -1.0

-

Critical Insight: At blood pH, the molecule is >99% ionized (cationic). This typically prevents passive diffusion across the Blood-Brain Barrier (BBB) unless it is transported via a specific cationic transporter (e.g., OCT) or if the lipophilic face of the cyclohexane masks the charge during membrane interaction.

-

Solubility & Solid-State Stability

-

Aqueous Solubility: >100 mg/mL (Very Soluble). The HCl salt lattice energy is easily overcome by hydration of the ammonium cation.

-

Hygroscopicity: Moderate to High.

-

Handling Warning: Amine HCl salts with hydroxyl groups often exhibit deliquescence above 60% Relative Humidity (RH).

-

Experimental Characterization Protocols

To validate this scaffold for a specific pipeline, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict receptor binding (ionic interactions).

-

Preparation: Dissolve 5 mg of 1-(2-Aminoethyl)cyclohexanol HCl in 20 mL of degassed water containing 0.15 M KCl.

-

Why KCl? To mimic physiological ionic strength (

), ensuring the activity coefficient (

-

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Execution: Perform titration under inert

atmosphere at 25°C. -

Validation: The Bjerrum plot must show a single inflection point. If a second inflection appears < pH 8, check for carbonate contamination.

Protocol B: LogP via Shake-Flask (Miniaturized)

Objective: Assess passive permeability potential.

-

Phases: Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).

-

Equilibrium: Mix compound with phases in a 1:1 ratio. Vortex for 60 min; Centrifuge at 3000 RPM for 20 min to break emulsions.

-

Quantification: Analyze both phases via HPLC-UV (210 nm) or LC-MS.

-

Why LC-MS? The molecule lacks a strong chromophore (no aromatic ring), making UV detection at 254 nm impossible.

-

-

Calculation:

.

Drug Design & Signaling Pathways

The diagram below illustrates how this scaffold integrates into the drug design workflow, specifically targeting CNS receptors where the "Gem-Cyclohexyl" group acts as a hydrophobic anchor.

Caption: Workflow demonstrating how the physicochemical properties of the scaffold translate into specific receptor binding modalities.

Mechanistic Insight: The "Anchor & Latch" Model

In targets like the Sigma-1 receptor or SERT :

-

The Anchor: The cyclohexane ring sits in a hydrophobic pocket (e.g., Valine/Leucine rich regions).

-

The Latch: The protonated amine forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp98 in SERT).

-

The Lock: The hydroxyl group often forms a hydrogen bond with the backbone carbonyl of the receptor, locking the ligand in place.

Synthesis & Impurity Profiling

When sourcing or synthesizing this material for biological assays, researchers must be vigilant regarding specific impurities that affect toxicity data.

| Impurity Type | Origin | Detection Method | Limit (ICH Q3A) |

| Cyclohexanone | Starting material / Hydrolysis | GC-FID | < 0.5% |

| Vinyl Cyclohexane | Elimination side-product (Acid catalyzed) | H-NMR (Olefinic protons) | < 0.15% |

| Bis-alkylated Amine | Over-alkylation during synthesis | LC-MS (+143 Da mass shift) | < 0.10% |

Synthesis Note: The HCl salt is preferred over the free base because the free base is an oil prone to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO₂). The HCl salt stabilizes the amine.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and LogP profiling methodologies).

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect).

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for solubility and stability).

-

PubChem. (n.d.).[3] Compound Summary: 1-(2-Aminoethyl)cyclohexanol.[1][4][5] National Library of Medicine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. studylib.net [studylib.net]

- 3. 1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl | C13H27ClN2O2 | CID 46738135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-[2-AMINO-1-(4-METHOXYPHENYL) ETHYL] CYCLOHEXANOL HCL – CHEM-IS-TRY Inc [chem-is-try.com]

- 5. 1-(2-Amino-ethyl)-cyclohexanol | 39884-50-9 [chemicalbook.com]

Molecular Weight and Formula Analysis of 1-(2-Aminoethyl)cyclohexanol Hydrochloride

A Technical Characterization Guide for Drug Development Professionals

Executive Summary

In the context of pharmaceutical development, 1-(2-Aminoethyl)cyclohexanol hydrochloride (CAS: 22990-77-8 for related amine salts, specific base CAS: 39884-50-9) represents a critical structural motif. It serves as a foundational building block for spiro-cyclic compounds and is a des-aryl, des-methyl structural analogue of the antidepressant Venlafaxine .

Accurate molecular weight (MW) and formula determination are not merely calculation exercises but are pivotal for establishing stoichiometry during salt formation, calculating precise molar yields, and ensuring regulatory compliance (CMC). This guide provides a self-validating analytical protocol to definitively characterize this compound, distinguishing it from its 4-methoxyphenyl derivatives.

Part 1: Chemical Identity & Theoretical Framework

Before initiating wet-lab analysis, the theoretical baseline must be established to validate experimental data.

| Property | Value | Notes |

| IUPAC Name | 1-(2-Aminoethyl)cyclohexan-1-ol hydrochloride | |

| Free Base Formula | ||

| Free Base MW | 143.23 g/mol | Monoisotopic Mass: 143.1310 |

| Salt Formula | Assuming 1:1 stoichiometry | |

| Target Salt MW | 179.69 g/mol | Used for dosage/yield calcs |

| Elemental Composition | C: 53.48%, H: 10.09%, Cl: 19.73%, N: 7.79%, O: 8.90% | Theoretical (for HCl salt) |

Structural Distinction (Critical Quality Attribute)

Researchers often confuse this compound with the Venlafaxine intermediate (1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol).

-

Target Molecule: Aliphatic cyclohexane ring only. MW ~179.7.

-

Venlafaxine Intermediate: Contains an aromatic anisole ring. MW ~285.8.

-

Implication: A mass shift of ~106 Da in MS analysis immediately signals contamination or misidentification.

Part 2: Analytical Strategy & Workflow

To rigorously determine the molecular weight and formula, a multi-modal approach is required. Single-method analysis (e.g., just MS) is insufficient for salt forms due to potential non-stoichiometric counter-ions or solvation.

Figure 1: Integrated analytical workflow for definitive salt characterization.

Part 3: Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula of the cationic species

-

Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of LC-MS grade Methanol/Water (50:50) + 0.1% Formic Acid.

-

Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

-

Method Parameters:

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Mass Range: m/z 50–500.

-

-

Data Interpretation:

-

Expected Peak: m/z 144.1388 (

). -

Isotope Pattern: Observe the

satellite at m/z 145.14 (~8.8% relative abundance). -

Absence of Cl: Note that in ESI+, the chloride counter-ion (

) will likely not be observed in the positive spectrum, or may appear as an adduct

-

Protocol B: Potentiometric Titration (Chloride Determination)

Objective: Determine the precise molecular weight of the bulk salt by quantifying the counter-ion. MS only sees the free base; Titration sees the whole salt.

-

Dissolution: Accurately weigh 150 mg of the sample into a titration vessel. Dissolve in 50 mL deionized water.

-

Titrant: 0.1 N Silver Nitrate (

), standardized. -

Electrode: Silver/Silver Chloride combination electrode.

-

Calculation:

-

Validation: If the calculated MW deviates >2% from 179.69, check for hydration (water content) or excess HCl.

-

Protocol C: Nuclear Magnetic Resonance (NMR)

Objective: Verify the structural integrity of the cyclohexane ring and the ethylamine chain.

-

Solvent: DMSO-

(preferred for salts to observe ammonium protons) or -

Key Assignments (DMSO-

):-

~7.8-8.2 ppm (br s, 3H):

-

~4.5 ppm (s, 1H):

-

~2.8 ppm (t, 2H):

-

~1.6 ppm (t, 2H):

- ~1.2-1.6 ppm (m, 10H): Cyclohexane ring protons.

-

~7.8-8.2 ppm (br s, 3H):

Part 4: Synthesis Pathway & Impurity Profile

Understanding the origin of the molecule aids in predicting impurities that affect molecular weight calculations.

Figure 2: Common synthetic route via cyanomethyl intermediate.

Impact on Analysis:

-

Incomplete Reduction: Presence of the nitrile intermediate (MW ~139) will lower the apparent MW.

-

Over-Reduction: Dehydration of the alcohol to form an alkene (MW ~125 base) is a common degradation pathway.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217349 (Free Base). Retrieved from [Link]

The Aminoethyl Cyclohexanol Scaffold: A Journey from Serendipity to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminoethyl cyclohexanol scaffold, a privileged structural motif in modern pharmacology, has a rich and somewhat serendipitous history. Initially explored in the shadow of early anesthetic research, this versatile core has become the foundation for a range of therapeutics, most notably in the field of neuroscience. This technical guide provides a comprehensive overview of the history, synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of the aminoethyl cyclohexanol scaffold. We will delve into the pivotal discovery of its potent monoamine reuptake inhibition, leading to the development of blockbuster antidepressants, and explore its emerging roles in oncology, neurodegenerative diseases, and cardiovascular medicine. Detailed synthetic protocols, quantitative SAR data, and mechanistic pathway diagrams are provided to equip researchers with the foundational knowledge to innovate upon this remarkable chemical framework.

A Historical Perspective: From Anesthetic Research to Antidepressant Breakthrough

The story of the aminoethyl cyclohexanol scaffold is intrinsically linked to the exploration of arylcyclohexylamines, a class of compounds that gained prominence in the mid-20th century. The initial impetus for this research was the quest for novel anesthetic agents. A key milestone in this endeavor was the synthesis of phencyclidine (PCP) in 1956 by the pharmaceutical company Parke-Davis.[1][2] While initially developed as a surgical anesthetic under the trade name Sernyl, its significant psychotomimetic side effects led to its discontinuation for human use in 1965.[1][3]

However, the fascinating and complex pharmacology of PCP spurred further investigation into its derivatives, laying the groundwork for understanding the structure-activity relationships of compounds with a phenylcyclohexylamine core.[4] This research inadvertently paved the way for the discovery of therapeutic agents with entirely different applications.

A significant, yet less notorious, early discovery was a 1972 patent describing 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols with notable analgesic properties.[5] This patent represents one of the earliest documented explorations of compounds bearing the core aminoethyl cyclohexanol structure for therapeutic purposes beyond anesthesia, predating its most famous application by two decades.

The major breakthrough for the aminoethyl cyclohexanol scaffold came with the rational design of venlafaxine. In the late 1980s and early 1990s, researchers sought to develop antidepressants with a broader spectrum of activity than the selective serotonin reuptake inhibitors (SSRIs) that were emerging at the time. The hypothesis was that a dual inhibition of both serotonin (5-HT) and norepinephrine (NE) reuptake could lead to greater efficacy. This led to the synthesis and evaluation of a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which were assessed for their ability to inhibit the reuptake of these key neurotransmitters.[6] This research culminated in the identification of venlafaxine, which prominently features the aminoethyl cyclohexanol core, as a potent serotonin-norepinephrine reuptake inhibitor (SNRI). Venlafaxine was introduced to the U.S. market in 1993 and became a cornerstone in the treatment of major depressive disorder.

Synthesis of the Aminoethyl Cyclohexanol Core: Key Strategies and Protocols

The synthesis of the aminoethyl cyclohexanol scaffold is a critical aspect of its development and has been approached through several strategic routes. The most well-documented methods are centered around the production of key intermediates for venlafaxine, but the principles can be adapted for the synthesis of a variety of analogs.

The Cyanohydrin Route: A Classic Approach

A prevalent and industrially significant method for constructing the aminoethyl cyclohexanol core begins with the condensation of a substituted phenylacetonitrile with cyclohexanone. This reaction forms a cyanohydrin intermediate, which is then reduced to the desired primary amine.

Workflow for the Cyanohydrin Route:

Caption: General workflow for the cyanohydrin-based synthesis of the aminoethyl cyclohexanol scaffold.

Detailed Experimental Protocol: Synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

This protocol describes the reduction of the cyanohydrin intermediate, a crucial step in many patented synthetic routes for venlafaxine's precursor.[5][7]

Step 1: Reduction of 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol

-

Materials:

-

1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol

-

Raney Nickel (or 5% Rhodium on Alumina, or Palladium on Carbon)

-

Methanol (or Ethanol)

-

Ammonia solution (if using Rh/Al2O3)

-

Hydrogen gas

-

High-pressure hydrogenation reactor (autoclave)

-

-

Procedure:

-

In a high-pressure reactor, a solution of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol in methanol is prepared.

-

The catalyst (e.g., Raney Nickel) is carefully added to the solution under an inert atmosphere.

-

The reactor is sealed and purged several times with nitrogen gas, followed by several purges with hydrogen gas.

-

The reaction mixture is then subjected to hydrogenation at a pressure of 1-5 MPa and a temperature of 20-40 °C.

-

The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reactor is purged with nitrogen, and the reaction mixture is carefully filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as a viscous oil or solid.

-

-

Self-Validation: The progress of the reaction should be monitored by a suitable analytical technique like HPLC or TLC to ensure complete conversion of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The Grignard Reaction Approach: Building Carbon-Carbon Bonds

An alternative synthetic strategy involves the use of a Grignard reaction to form a key carbon-carbon bond. This method requires protection of the amine functionality, as the free amino group is incompatible with the Grignard reagent.

Workflow for the Grignard Route:

Caption: General workflow for the Grignard-based synthesis of the aminoethyl cyclohexanol scaffold.

This approach offers flexibility in the types of side chains that can be introduced and avoids the use of cyanide, which is highly toxic.

Pharmacology and Mechanism of Action

The pharmacological versatility of the aminoethyl cyclohexanol scaffold is a testament to its ability to interact with a variety of biological targets. Its most prominent role is in the modulation of monoamine neurotransmitter systems, but its activity extends to other important pharmacological targets as well.

Monoamine Reuptake Inhibition: The Cornerstone of Antidepressant Activity

The primary mechanism of action for venlafaxine and its active metabolite, O-desmethylvenlafaxine, is the inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters (SERT and NET).[8] At higher doses, it also weakly inhibits dopamine reuptake. This dual-action mechanism is believed to be responsible for its broad efficacy in treating not only depression but also anxiety disorders.

Signaling Pathway of Serotonin and Norepinephrine Reuptake Inhibition:

Caption: Mechanism of action of aminoethyl cyclohexanol-based SNRIs.

Modulation of P-glycoprotein: A Strategy to Overcome Multidrug Resistance in Cancer

Derivatives of the aminoethyl cyclohexanol scaffold, particularly N,N-bis(cyclohexanol)amine aryl esters, have emerged as potent inhibitors of P-glycoprotein (P-gp).[9][10][11][12][13] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer, which significantly limits the efficacy of chemotherapy.

By inhibiting P-gp, these aminoethyl cyclohexanol derivatives can restore the intracellular concentration of anticancer drugs in resistant cells, thereby resensitizing them to treatment.[12]

Structure-Activity Relationships (SAR): Fine-Tuning Pharmacological Activity

The pharmacological profile of the aminoethyl cyclohexanol scaffold is highly dependent on its substitution pattern. Extensive SAR studies have been conducted to optimize its activity for various targets.

SAR for Monoamine Reuptake Inhibition

For antidepressant activity, key structural features have been identified:

-

The Phenyl Ring: Substitution on the phenyl ring is crucial for potency and selectivity. In venlafaxine, the 4-methoxy group is important for its activity.

-

The Cyclohexanol Ring: The presence and orientation of the hydroxyl group on the cyclohexane ring can influence binding to the monoamine transporters.

-

The Amino Group: The nature of the substituents on the nitrogen atom affects potency and selectivity. For venlafaxine, the dimethylamino group is optimal.

SAR for P-glycoprotein Inhibition

For P-gp inhibition, the SAR is quite distinct. Studies on N,N-bis(cyclohexanol)amine aryl esters have revealed the following:

-

Isomeric Geometry: The stereochemistry of the cyclohexanol rings and the overall geometry of the molecule are critical for potent P-gp inhibition.[9][10]

-

Aromatic Moieties: The nature and conformational flexibility of the aryl ester groups significantly impact potency and efficacy.[13] More rigid structures have been shown to maintain high potency.[13]

Quantitative SAR Data for P-glycoprotein Inhibition

The following table summarizes the IC50 values for a series of N,N-bis(cyclohexanol)amine aryl ester isomers in inhibiting P-gp-mediated rhodamine 123 efflux, demonstrating the importance of stereochemistry.[9]

| Compound | Isomeric Configuration | IC50 (nM) for R123 Efflux Inhibition |

| 1a | cis/trans | >1000 |

| 1b | trans/trans | >1000 |

| 1c | cis/cis | 120 ± 15 |

| 1d | trans/cis | 6.5 ± 0.8 |

| 2a | cis/trans | 130 ± 18 |

| 2b | trans/trans | 250 ± 30 |

| 2c | cis/cis | 4.0 ± 0.5 |

| 2d | trans/cis | 2.5 ± 0.3 |

| 3a | cis/trans | 2.8 ± 0.4 |

| 3b | trans/trans | 3.5 ± 0.5 |

| 3c | cis/cis | 1.8 ± 0.2 |

| 3d | trans/cis | 0.9 ± 0.1 |

Data adapted from Teodori et al. (2007).[12]

Expanding Therapeutic Horizons: Other Pharmacological Applications

Beyond its established role in treating depression and its potential in oncology, the aminoethyl cyclohexanol scaffold is being explored for a variety of other therapeutic applications.

Neurodegenerative Diseases

The modulation of neurotransmitter systems and the potential for neuroprotective effects make this scaffold an interesting starting point for research into neurodegenerative diseases like Alzheimer's. For instance, novel aminoethyl-substituted chalcones have been developed and shown to have potent acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's therapy.[14] Additionally, cyclohexanehexol stereoisomers have been shown to inhibit the aggregation of amyloid-β peptide, a hallmark of Alzheimer's disease, in a mouse model.[15]

Cardiovascular Diseases

Some derivatives of the aminoethyl cyclohexanol scaffold have been investigated for their potential cardiovascular effects. For example, certain derivatives of amide N-methyl-2-(pyrrolidin-1-yl)cyclohexyl-1-amine have been shown to have cardioprotective effects in models of ischemia/reperfusion injury, with a mechanism involving opioid receptors.[16]

Conclusion and Future Directions

The aminoethyl cyclohexanol scaffold has had a remarkable journey in pharmacology, from its roots in early anesthetic research to its current status as a cornerstone of modern antidepressant therapy and a promising platform for the development of new drugs in oncology and other fields. Its synthetic accessibility and the tunability of its pharmacological profile through structural modifications ensure that it will remain a focus of medicinal chemistry research for years to come.

Future research will likely focus on several key areas:

-

Development of more selective and potent analogs for existing targets, such as next-generation SNRIs with improved side-effect profiles.

-

Exploration of novel therapeutic applications , particularly in the areas of neurodegenerative and cardiovascular diseases, by leveraging the scaffold's ability to interact with a diverse range of biological targets.

-

Application of computational and machine learning methods to guide the design of new aminoethyl cyclohexanol derivatives with optimized pharmacokinetic and pharmacodynamic properties.[6]

The history of the aminoethyl cyclohexanol scaffold is a powerful illustration of how fundamental research into the structure-activity relationships of one class of compounds can lead to unexpected and highly valuable therapeutic breakthroughs in others. It serves as an inspiring example for the continued exploration of privileged scaffolds in the ongoing quest for new and better medicines.

References

- Biochem Pharmacol. (2011). N,N-bis(cyclohexanol)amine aryl esters inhibit P-glycoprotein as transport substrates. Biochemical Pharmacology, 82(12), 1822-31.

- Domino, E. F. (1980). History and pharmacology of PCP and PCP-related analogs. Journal of Psychedelic Drugs, 12(3-4), 223-227.

- ACS Chemical Neuroscience. (2024).

- Teodori, E., Martelli, C., Salerno, M., Darghal, N., Dei, S., Garnier-Suillerot, A., Gualtieri, F., Manetti, D., Scapecchi, S., & Romanelli, M. N. (2011). Inhibition of P-glycoprotein-mediated Multidrug Resistance (MDR) by N,N-bis(cyclohexanol)amine aryl esters: further restriction of molecular flexibility maintains high potency and efficacy. Bioorganic & Medicinal Chemistry Letters, 21(1), 106-9.

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

- Morris, H., & Wallach, J. (2018). DARK Classics in Chemical Neuroscience: Phencyclidine (PCP). ACS Chemical Neuroscience, 9(10), 2357-2372.

- Yardley, J. P., Husbands, G. E., Stack, G., Butch, J., Bicksler, J., Moyer, J. A., Muth, E. A., & Andree, T. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905.

-

EBSCO. (n.d.). PCP | Health and Medicine | Research Starters. Retrieved from [Link]

-

DrugAbuse.com. (2025). PCP Facts, History, and Statistics | Dangers and Legality. Retrieved from [Link]

- Teodori, E., Dei, S., Gualtieri, F., Manetti, D., Martelli, C., Romanelli, M. N., Scapecchi, S., & Garnier-Suillerot, A. (2010). N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent inhibitors of transporter-dependent multidrug resistance (MDR). Current Medicinal Chemistry, 17(24), 2634-2646.

- Teodori, E., Martelli, C., Salerno, M., Darghal, N., Dei, S., Garnier-Suillerot, A., Gualtieri, F., Manetti, D., Scapecchi, S., & Romanelli, M. N. (2007). Isomeric N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent P-glycoprotein (Pgp)-dependent multidrug resistance (MDR) inhibitors. Journal of Medicinal Chemistry, 50(4), 599-602.

- Chemie Gruenenthal GmbH. (1972). 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols. U.S.

- Biomolecules & Therapeutics. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 81-91.

- Maslov, L. N., Naryzhnaia, N. V., Podoksenov, Iu. K., & Lishmanov, I. B. (2021). Cardioprotective Effect of Opioids, Derivatives of Amide N-Methyl-2-(Pirrolidin-1-yl)Cyclohexyl-1-Amine, under Conditions of Ischemia/Reperfusion of the Heart. Bulletin of Experimental Biology and Medicine, 170(6), 710-713.

- Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1991). Cyclohexanol derivative.

- Sharma, P., Singh, P., Kumar, V., Sharma, S., & Singh, I. (2023). Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 28(18), 6579.

- Teodori, E., Martelli, C., Salerno, M., Darghal, N., Dei, S., Garnier-Suillerot, A., Gualtieri, F., Manetti, D., Scapecchi, S., & Romanelli, M. N. (2011). Inhibition of P-glycoprotein-mediated Multidrug Resistance (MDR) by N,N-bis(cyclohexanol)amine aryl esters: further restriction of molecular flexibility maintains high potency and efficacy. Bioorganic & Medicinal Chemistry Letters, 21(1), 106-9.

- Biomolecules & Therapeutics. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184.

- Ball, S. E., Ahern, D., Scatina, J., & Kao, J. (1997). Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. British Journal of Clinical Pharmacology, 43(6), 619-626.

-

ResearchGate. (2025). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Retrieved from [Link]

- Biomolecules & Therapeutics. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184.

- Wyeth. (2004). Process for the preparation of cyclohexanol derivatives. U.S.

- McLaurin, J., Golomb, R., Jurewicz, A., Antel, J. P., & Fraser, P. E. (2006). Cyclohexanehexol inhibitors of Aβ aggregation prevent and reverse Alzheimer phenotype in a mouse model.

-

PubChem. (n.d.). Cyclohexanol. Retrieved from [Link]

- American Home Products Corporation. (1991). Preparation of cyclohexanol derivatives and novel thioamide intermediates. U.S.

- Al-Shorbagy, M. Y., & El-Sayed, N. N. (2018). Amlexanox Exhibits Cardioprotective Effects in 5/6 Nephrectomized Rats. Brazilian Archives of Biology and Technology, 61.

- Wieckowska, A., Senczyna, Z., & Satała, G. (2021). Multifunctional Ligand Approach: Search for Effective Therapy Against Alzheimer's Disease. In Alzheimer's Disease: Drug Discovery.

- Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1148-1157.

- Frontiers in Chemistry. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 461.

-

ResearchGate. (2024). Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. Retrieved from [Link]

- Symrise AG. (2019). Use of cyclohexanol derivatives as antimicrobial active ingredients.

- Sarges, R., Koe, B. K., & Weissman, A. (1984). Quantitative structure-activity relationship of antidepressant agents. Derivatives of cis- and trans-1-amino-4-aryltetralin. Journal of Medicinal Chemistry, 27(3), 305-312.

- Henderson, D., Richardson, K. A., Taylor, R. J. K., & Saunders, J. (1983). A QUICK AND EFFICIENT ROUTE TO 2-SUBSTITUTED CYCLOPENTANONES AND CYCLOHEXANONES. Synthesis, 1983(12), 996-997.

- Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 72, 80.

- Kavitha, C. V., Lakshmi, S., Basappa, Shashidhara Prasad, J., & Rangappa, K. S. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12), 961-967.

- Sali, A., & Blundell, T. L. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 25(1), 543.

- Kumar, D., Kumar, N., & Shahar, Y. A. (2009). A facile synthesis of alpha,alpha'-(EE)-bis(benzylidene)-cycloalkanones and their antitubercular evaluations. European Journal of Medicinal Chemistry, 44(4), 1731-1736.

- Journal of Chemical Information and Modeling. (2014). Application of Quantitative Structure–Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands.

-

ResearchGate. (2020). The cardioprotective effect of opioids — derivatives of N-methyl-2-(pirrolidin-1-il)cyclohexyl-1-amine under the conditions of ischemia/reperfusion of the heart. Retrieved from [Link]

-

ResearchGate. (2025). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

- Sharma, A., Kumar, V., & Singh, R. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Chemistry, 2022, 1-12.

-

Open Exploration Publishing. (2025). Phenolic compounds as anti-Alzheimer's disease agents. Retrieved from [Link]

- International Journal of Molecular Sciences. (2023). An Overview of the Cardioprotective Effects of Novel Antidiabetic Classes: Focus on Inflammation, Oxidative Stress, and Fibrosis. International Journal of Molecular Sciences, 24(9), 7904.

- Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2311.

-

ResearchGate. (2020). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [Link]

- El-Agamy, D. S., El-Harbi, K. M., Al-Gareeb, A. I., El-Sayed, M. A., & El-Demerdash, E. (2022). Potential cardioprotective effects of Amentoflavone in doxorubicin-induced cardiotoxicity in mice. Journal of Biochemical and Molecular Toxicology, 36(11), e23194.

- De Sarro, G., Sinicropi, M. S., Oteri, G., Iannone, M., De Sarro, A., & Gitto, R. (2009). Synthesis and evaluation of pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. Bioorganic & Medicinal Chemistry, 17(10), 3589-3595.

Sources

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. drugabuse.com [drugabuse.com]

- 3. PCP | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3652589A - 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols - Google Patents [patents.google.com]

- 6. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20040106818A1 - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-bis(cyclohexanol)amine aryl esters inhibit P-glycoprotein as transport substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent inhibitors of transporter-dependent multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isomeric N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent P-glycoprotein (Pgp)-dependent multidrug resistance (MDR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of P-glycoprotein-mediated Multidrug Resistance (MDR) by N,N-bis(cyclohexanol)amine aryl esters: further restriction of molecular flexibility maintains high potency and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclohexanehexol inhibitors of Aβ aggregation prevent and reverse Alzheimer phenotype in a mouse model | AlzPED [alzped.nia.nih.gov]

- 16. Cardioprotective Effect of Opioids, Derivatives of Amide N-Methyl-2-(Pirrolidin-1-yl)Cyclohexyl-1-Amine, under Conditions of Ischemia/Reperfusion of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(2-Aminoethyl)cyclohexanol as a Precursor for Privileged Spiro-Cyclic Scaffolds

The following technical guide details the utility of 1-(2-Aminoethyl)cyclohexanol in the synthesis of spiro-cyclic scaffolds, specifically focusing on 1-oxa-3-azaspiro[5.5]undecanes and 3-azaspiro[5.5]undecanes .

Executive Summary

In modern drug discovery, the transition from planar aromatic structures to three-dimensional (3D) scaffolds is a critical strategy to improve solubility, metabolic stability, and target specificity—a concept often termed "escaping flatland."

1-(2-Aminoethyl)cyclohexanol (CAS: 39884-50-9) serves as a high-value, bifunctional building block for constructing spiro[5.5]undecane systems. Its unique structure—comprising a tertiary alcohol on a cyclohexane ring and a pendant primary amine—allows for facile intramolecular cyclization. This guide outlines the synthetic pathways to access two distinct spiro-heterocycles:

-

1-Oxa-3-azaspiro[5.5]undecanes (via aldehyde condensation).[1]

-

3-Azaspiro[5.5]undecanes (via N-acylation and alkylation).

Compound Profile & Reactivity

| Property | Specification |

| Compound Name | 1-(2-Aminoethyl)cyclohexanol |

| CAS Number | 39884-50-9 |

| Molecular Weight | 143.23 g/mol |

| Key Functionality | 1° Amine (Nucleophile), 3° Alcohol (Nucleophile/Cyclization partner) |

| Target Scaffolds | Spiro-oxazines, Spiro-piperidines, Spiro-lactams |

Mechanistic Advantage: The two-carbon tether between the amine and the cyclohexane ring is geometrically optimal for forming stable 6-membered rings fused at the spiro-carbon.

Pathway A: Synthesis of 1-Oxa-3-azaspiro[5.5]undecanes

This pathway utilizes a condensation reaction with aldehydes or ketones.[1] The amine forms an imine/hemiaminal intermediate, which undergoes intramolecular attack by the tertiary hydroxyl group to close the oxazine ring.

Mechanistic Workflow

The reaction proceeds via a Mannich-type condensation or direct aminal formation .

Figure 1: Condensation pathway for spiro-oxazine formation.[1]

Experimental Protocol: Condensation with Paraformaldehyde

This protocol yields the unsubstituted spiro-oxazine (1-oxa-3-azaspiro[5.5]undecane ).

Reagents:

-

1-(2-Aminoethyl)cyclohexanol (1.0 eq)

-

Paraformaldehyde (1.1 eq)

-

Solvent: Toluene or Benzene (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Dissolution: Dissolve 1-(2-Aminoethyl)cyclohexanol in anhydrous toluene (0.5 M concentration).

-

Addition: Add Paraformaldehyde and a catalytic amount of pTSA.

-

Reflux: Heat the mixture to reflux (110°C). The reaction is driven by the azeotropic removal of water via the Dean-Stark trap.

-

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 4–6 hours when water evolution ceases.

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (to neutralize acid) and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The product can often be recrystallized from hexanes/EtOAc or purified via flash chromatography (SiO₂, MeOH/DCM gradient).

Validation:

-

1H NMR: Look for the disappearance of the aldehyde proton and the appearance of the N-CH₂-O methylene singlet (typically δ 4.0–4.5 ppm).

Pathway B: Synthesis of 3-Azaspiro[5.5]undecanes (Spiro-Lactams)

This pathway constructs a spiro-piperidone (lactam) ring, which can be reduced to a spiro-piperidine. This is analogous to the synthesis of Venlafaxine intermediates but applied to the unsubstituted scaffold.

Mechanistic Workflow

The synthesis involves N-acylation with a haloacetyl halide followed by base-mediated intramolecular O-alkylation (or C-alkylation if activating groups are present, but here we form the morpholinone-like or lactam structure). Note: To form the pure carbocyclic spiro-piperidine, a Dieckmann condensation route is preferred, but the lactam route below creates the versatile 3-morpholinone or piperidone derivative.

Figure 2: Two-step synthesis of the spiro-lactam scaffold.

Experimental Protocol: Acylation and Cyclization

Reagents:

-

1-(2-Aminoethyl)cyclohexanol (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Sodium Hydride (NaH) (1.5 eq, 60% dispersion) or Potassium tert-butoxide (KOtBu)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Acylation (Step 1):

-

Cyclization (Step 2):

-

Dissolve the intermediate in anhydrous THF.

-

Cool to 0°C and carefully add NaH (or KOtBu).

-

Allow to warm to room temperature and stir for 12–18 hours. The alkoxide formed at the tertiary alcohol attacks the alkyl chloride.

-

Note: This specific path forms the spiro-morpholinone (1-oxa-4-azaspiro[5.5]undecan-3-one).

-

Alternative for Piperidone: To get the all-carbon spiro-piperidone, the alcohol must first be converted to a leaving group (e.g., mesylate) or oxidized to a ketone for a Henry reaction/reduction sequence, but the direct chloroacetyl route yields the oxa-analog.

-

Validation:

-

IR Spectroscopy: Appearance of the lactam carbonyl stretch (~1650–1680 cm⁻¹).

Strategic Applications in Drug Discovery

The spiro[5.5]undecane scaffolds derived from this starting material offer specific medicinal chemistry advantages:

-

Sigma Receptor Ligands: Spiro-piperidines and spiro-oxazines are privileged pharmacophores for Sigma-1 (σ1) receptors, implicated in neuropathic pain and neurodegenerative disorders.

-

Conformational Restriction: The spiro fusion locks the heteroatom vectors, reducing the entropic penalty upon binding to protein targets compared to flexible linear analogs.

-

Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common clearance pathway for piperidines.

References

-

Ghosh, A. K., & Zhou, B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311–2314. Retrieved from [Link]

- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-scaffold utility).

-

Muthukrishnan, M., et al. (2005).[4] An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System. Heterocycles, 65(12).[4] Retrieved from [Link]

- World Health Organization & Expert Committees. (Various). Venlafaxine Intermediate Synthesis Reports.

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(2-Aminoethyl)cyclohexanol Hydrochloride

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-(2-Aminoethyl)cyclohexanol hydrochloride , a critical pharmacophore and the core structural motif of the antidepressant Venlafaxine.

Executive Summary

This guide details the laboratory-scale synthesis of this compound. Unlike industrial routes that often employ high-pressure hydrogenation of aryl-substituted precursors, this protocol focuses on the de novo construction of the unsubstituted core. The synthesis utilizes a Reformatsky-type reaction to establish the carbon framework followed by a Lithium Aluminum Hydride (LiAlH

Retrosynthetic Analysis & Pathway

The target molecule is a 1,3-amino alcohol. Disconnection at the C1-C2 bond of the ethyl chain reveals a nucleophilic cyanomethyl synthon and cyclohexanone.

-

Step 1 (C-C Bond Formation): Nucleophilic attack of a zinc-bromoacetonitrile enolate (Reformatsky reagent) on cyclohexanone to yield 1-(cyanomethyl)cyclohexanol.

-

Step 2 (Functional Group Interconversion): Reduction of the nitrile group to a primary amine using LiAlH

. -

Step 3 (Salt Formation): Stabilization of the amine as a hydrochloride salt.

Figure 1: Synthetic flowchart for the production of 1-(2-Aminoethyl)cyclohexanol HCl.

Safety & Precautions (Critical)

-

Bromoacetonitrile: Potent lachrymator and alkylating agent. Handle only in a fume hood.

-

Lithium Aluminum Hydride (LiAlH

): Pyrophoric. Reacts violently with water/protic solvents. Use strictly anhydrous conditions. -

Cyanides: While the nitrile group is covalently bound, metabolic processing or accidental acidification can release HCN.

-

Zinc Activation: Activation often requires iodine or 1,2-dibromoethane; ensure proper ventilation.

Experimental Protocol

Phase 1: Synthesis of 1-(Cyanomethyl)cyclohexanol

Objective: Construct the quaternary carbon center via Reformatsky addition.

Reagents:

-

Cyclohexanone (1.0 equiv, 50 mmol, 4.9 g)

-

Bromoacetonitrile (1.2 equiv, 60 mmol, 7.2 g)

-

Zinc dust (Activated, 1.5 equiv, 75 mmol, 4.9 g)

-

Trimethylsilyl chloride (TMSCl) (Catalytic, 5 mol%)

-

THF (Anhydrous, 100 mL)

Procedure:

-

Zinc Activation: In a flame-dried 250 mL 3-neck flask under Argon, place zinc dust. Add 10 mL anhydrous THF and 0.2 mL TMSCl. Stir for 15 minutes at RT to activate the surface.

-

Initiation: Heat the zinc slurry to gentle reflux. Add approximately 10% of the Bromoacetonitrile/Cyclohexanone mixture (dissolved in 40 mL THF) dropwise.

-

Checkpoint: The reaction has initiated when the solution turns slightly cloudy/grey and a self-sustaining exotherm is observed.

-

-

Addition: Remove the heat source. Add the remaining solution dropwise at a rate that maintains a gentle reflux (approx. 30-45 mins).

-

Completion: Once addition is complete, reflux for an additional 2 hours. Monitor by TLC (20% EtOAc/Hexane).

-

Workup: Cool to 0°C. Quench carefully with 10% cold HCl (50 mL). Caution: Exothermic.

-

Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with saturated NaHCO

and Brine. -

Purification: Dry over MgSO

, concentrate in vacuo. Purify via flash column chromatography (Silica, 15-20% EtOAc/Hexane) to yield a clear oil.-

Expected Yield: 75-85%

-

Target: 1-(Cyanomethyl)cyclohexanol (CAS: 17302-32-8)

-

Phase 2: Reduction to 1-(2-Aminoethyl)cyclohexanol

Objective: Reduce the nitrile to a primary amine without dehydrating the tertiary alcohol.

Reagents:

-

1-(Cyanomethyl)cyclohexanol (from Phase 1, ~35 mmol)

-

LiAlH

(2.0 equiv, 70 mmol, 2.66 g) -

THF (Anhydrous, 150 mL)

Procedure:

-

Setup: In a flame-dried 500 mL flask under Argon, suspend LiAlH

in 100 mL anhydrous THF. Cool to 0°C. -

Addition: Dissolve the hydroxynitrile in 50 mL THF. Add dropwise to the LiAlH

suspension over 30 minutes.-

Note: Maintain temperature <5°C to prevent side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. If starting material remains (TLC), reflux for 2 hours.

-

Fieser Quench (Critical): Cool to 0°C. Carefully add:

-

2.7 mL Water (slowly!)

-

2.7 mL 15% NaOH solution

-

8.1 mL Water

-

-

Isolation: Stir the resulting white suspension for 30 minutes until the precipitate is granular. Filter through a Celite pad. Wash the pad with THF.

-

Concentration: Dry filtrate over Na

SO

Phase 3: Hydrochloride Salt Formation

Objective: Isolate the stable crystalline salt.

Procedure:

-

Dissolve the crude free base in minimal dry Diethyl Ether or Ethyl Acetate (approx. 5 mL/g).

-

Cool to 0°C.

-

Add 4M HCl in Dioxane dropwise until pH ~2.

-

A white precipitate will form immediately. Stir for 15 minutes.

-

Filter the solid, wash with cold Ether, and dry under high vacuum.

-

Recrystallization: If necessary, recrystallize from Isopropanol/Ether.

Analytical Validation

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 158 - 160 °C (Lit. for HCl salt) | Capillary MP |

| IR Spectrum | 3350 cm | FT-IR (KBr) |

| 400 MHz NMR |

Mechanistic Insight:

The

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (Phase 1) | Zinc surface passivated (oxidized). | Wash Zn with dilute HCl, then water/acetone/ether and dry. Use TMSCl or Iodine for activation. |

| Runaway Exotherm (Phase 1) | Addition rate too fast; induction period ignored. | Stop addition. Cool flask. Wait for initiation (cloudiness) before resuming addition. |

| Low Yield (Phase 2) | Aluminum salts trapping product. | Use the Fieser quench method strictly. Soxhlet extract the filter cake with THF if yield is low. |

| Oily Product (Phase 3) | Impurities or excess acid.[1][2] | Triturate the oil with anhydrous ether. Ensure the free base is dry before adding HCl. |

References

-

Reformatsky Reaction Mechanism & Scope

-

Nitrile Reduction Protocols

- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.

-

Source:

-

Venlafaxine Analog Synthesis (Contextual Grounding)

- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905.

-

Source:

-

Zinc Activation Techniques

- Erdik, E. (1996). Organozinc Reagents in Organic Synthesis. CRC Press.

-

Source:

Sources

Application Note & Protocols: Optimal Reaction Conditions for Coupling 1-(2-Aminoethyl)cyclohexanol HCl

Abstract: 1-(2-Aminoethyl)cyclohexanol is a versatile bifunctional building block of significant interest in pharmaceutical research and drug development. Its structure, featuring a primary aliphatic amine and a tertiary cyclohexanol moiety, offers a valuable scaffold for introducing steric bulk and specific hydrogen bonding interactions. This document provides an in-depth technical guide on the two most prevalent and synthetically useful coupling reactions for the primary amine of its hydrochloride salt: amide bond formation and reductive amination. We will explore the underlying chemical principles, present validated step-by-step protocols, and discuss key optimization parameters to empower researchers to achieve high-yield, high-purity conjugations.

Foundational Principles for Coupling Reactions

Chemical Properties of the Starting Material

1-(2-Aminoethyl)cyclohexanol is typically supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life.[1] The primary amine is protonated, forming an ammonium salt. For the amine to act as a nucleophile in coupling reactions, it must be deprotonated to its free base form. This is typically achieved in situ by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N), or an inorganic base like sodium bicarbonate (NaHCO₃).[2] The choice of base and its stoichiometry are critical; typically, 1.0 to 2.5 equivalents are required to neutralize the HCl salt and any acid generated during the reaction.

Overview of Key Coupling Strategies

The primary amine of 1-(2-Aminoethyl)cyclohexanol is a potent nucleophile, enabling two major classes of transformations that are cornerstones of medicinal chemistry:

-

Amide Bond Formation: Acylation with a carboxylic acid to form a stable amide linkage. This is the most common method for linking this building block to other molecular fragments.

-

Reductive Amination: Reaction with an aldehyde or ketone to form a secondary amine, offering a flexible method for extending the carbon skeleton.[3]

The choice between these pathways depends entirely on the desired final structure and the available coupling partner.

Figure 1: Key synthetic pathways for 1-(2-Aminoethyl)cyclohexanol.

Amide Bond Formation: Protocols & Optimization

Amide coupling is the most frequently utilized reaction in drug discovery.[4] The process involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the amine.

Mechanism and Reagent Selection

While numerous coupling reagents exist, the combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), with an additive like 1-Hydroxybenzotriazole (HOBt) remains a robust and widely used method.[5]

-

EDC (Carbodiimide): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

HOBt (Additive): Reacts with the O-acylisourea to form an HOBt-active ester. This intermediate is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself, leading to higher yields and purity.[4][5]

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Protocol: Standard EDC/HOBt Coupling

This protocol describes the coupling of a generic carboxylic acid (1.0 equiv) with 1-(2-Aminoethyl)cyclohexanol HCl (1.1 equiv).

Materials:

-

1-(2-Aminoethyl)cyclohexanol HCl

-

Carboxylic Acid of interest

-

EDC (EDAC)

-

HOBt

-

DIPEA (Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Saturated aq. NaHCO₃, 1M HCl, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 mmol, 1.0 equiv) and HOBt (1.2 mmol, 1.2 equiv).

-

Dissolve the solids in anhydrous DMF (5-10 mL).

-

Add EDC (1.2 mmol, 1.2 equiv) to the solution and stir at room temperature for 15-30 minutes. This is the pre-activation step.

-

In a separate flask, dissolve 1-(2-Aminoethyl)cyclohexanol HCl (1.1 mmol, 1.1 equiv) in a minimal amount of DMF. Add DIPEA (2.5 mmol, 2.5 equiv) to this solution to neutralize the HCl salt and liberate the free amine.

-

Add the free amine solution dropwise to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), 1M HCl (1x, if the product is base-stable), and finally brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Optimization Parameters for Amide Coupling

| Parameter | Options | Rationale & Expert Insights |

| Coupling Reagent | EDC/HOBt, HATU, HBTU, T3P | EDC/HOBt is cost-effective and its urea byproduct is water-soluble, simplifying workup.[6] HATU/HBTU are highly efficient uronium salts, often used for difficult or sterically hindered couplings, but are more expensive.[7][8] T3P is a powerful phosphonic anhydride reagent known for high yields and low racemization.[9] |

| Base | DIPEA, NMM, Et₃N | DIPEA (Hünig's base) is preferred due to its steric bulk, which makes it non-nucleophilic, preventing it from competing with the primary amine.[8] A minimum of 2.2 equivalents are needed: 1.1 to neutralize the HCl salt and 1.1 to neutralize the HOBt. |

| Solvent | DMF, NMP, DCM, CH₃CN | DMF and NMP are excellent polar aprotic solvents that solubilize most reactants. DCM is a good choice for less polar substrates and simplifies workup due to its volatility. Acetonitrile (CH₃CN) can also be effective.[4] |

| Temperature | 0 °C to Room Temp. | Starting the reaction at 0 °C, especially during the addition of the amine, can help control any exotherm and minimize potential side reactions. The reaction is typically allowed to warm to room temperature for completion. |

Reductive Amination: Protocols & Optimization

Reductive amination is a robust method for forming C-N bonds, converting a primary amine into a secondary amine via reaction with a carbonyl compound.[10]

Mechanism and Reagent Selection

The reaction proceeds in two stages, often in a single pot:

-

Imine Formation: The amine and carbonyl (aldehyde or ketone) reversibly condense to form a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic catalysis).[3]

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine C=N double bond to a C-N single bond.

The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation due to its mildness and tolerance of weakly acidic conditions that favor imine formation.[3][10]

Figure 3: General mechanism for one-pot reductive amination.

Protocol: One-Pot Reductive Amination

This protocol describes the reaction of 1-(2-Aminoethyl)cyclohexanol HCl (1.0 equiv) with a generic aldehyde or ketone (1.0-1.2 equiv).

Materials:

-

1-(2-Aminoethyl)cyclohexanol HCl

-

Aldehyde or Ketone of interest

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

DIPEA or Triethylamine (Et₃N)

-

Anhydrous DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)

-

Acetic Acid (optional, catalytic)

-

Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a clean, dry round-bottom flask, add 1-(2-Aminoethyl)cyclohexanol HCl (1.0 mmol, 1.0 equiv) and the carbonyl compound (1.1 mmol, 1.1 equiv).

-

Dissolve the components in anhydrous DCE (10 mL).

-

Add Et₃N or DIPEA (1.1 mmol, 1.1 equiv) to neutralize the HCl salt. Stir for 10 minutes.

-

Optional: For slow-reacting ketones, a catalytic amount of acetic acid (e.g., 0.1 equiv) can be added to facilitate imine formation.[10]

-

Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by slow addition of saturated aq. NaHCO₃. Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (2x).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or other suitable methods.

Optimization Parameters for Reductive Amination

| Parameter | Options | Rationale & Expert Insights |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | NaBH(OAc)₃ is generally the reagent of choice for one-pot reactions due to its mildness and efficacy.[11] NaBH₃CN is also effective but is highly toxic and requires careful handling. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a very clean method but is not compatible with reducible functional groups (e.g., alkynes, some benzyl groups).[10][12] |

| Carbonyl Partner | Aldehydes, Ketones | Aldehydes are generally more electrophilic and react faster than ketones. Sterically hindered ketones may require longer reaction times, gentle heating, or the use of a Lewis acid catalyst like Ti(OiPr)₄.[10] |

| Solvent | DCE, THF, MeOH | DCE and THF are excellent, non-reactive solvents for this chemistry. Methanol (MeOH) can also be used, but it may compete in reducing the hydride agent; however, it can also accelerate imine formation. |

| pH Control | Acetic Acid | The reaction is typically self-catalyzing as acetic acid is released from NaBH(OAc)₃. For difficult substrates, adding a catalytic amount of glacial acetic acid can significantly accelerate the rate-limiting imine formation step.[10] |

Conclusion

1-(2-Aminoethyl)cyclohexanol HCl is a highly valuable synthetic intermediate whose utility is unlocked through straightforward but carefully optimized coupling reactions. By understanding the principles of amine neutralization, selecting the appropriate coupling or reductive amination reagents, and controlling key reaction parameters, researchers can efficiently incorporate this versatile scaffold into a wide array of complex molecules. The protocols and optimization tables provided herein serve as a robust starting point for developing reliable and high-yielding synthetic routes in drug discovery and chemical biology.

References

- Jadhav, G. et al. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Journal of the Serbian Chemical Society.

- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.

- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Wikipedia. (2024).

- ResearchGate. (n.d.). Peptide synthesis. Peptide coupling conditions: 1.5 equivalent of NaHCO3 was added for the reaction with HCl salt of amino acid ester.

- ResearchGate. (2024). Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents.

- Google Patents. (2004).

- Tavares, A. et al. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE.

- Synple Chem. (n.d.).

- Senthamarai, T. et al. (2020).

- Google Patents. (2016). CN105777419A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Organic Syntheses. (2019).

- Storer, R. I. et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society.

- Tradeindia. (n.d.). 1-[2-amino-1-(4-methoxyphenyl)

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Wünsch, B. et al. (2016).

- Puresynth. (n.d.). 1-[2-Amino-1-(4-Methoxyphenyl)Ethyl]Cyclohexanol Hydrochloride 98.0%(HPLC).

- Kotha, S. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.

- Krische, M. J. et al. (2011). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters.

- Organic Syntheses. (2008).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (2015). CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)

- University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads.

- HETEROCYCLES. (2019).

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Amide synthesis by acylation [organic-chemistry.org]

- 9. jpt.com [jpt.com]

- 10. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]

Application Notes and Protocols: The Use of 1-(2-Aminoethyl)cyclohexanol HCl as a Bifunctional Linker in Organic Synthesis

Abstract